molecular formula C66H108N22O12 B1640372 H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 CAS No. 289636-76-6

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

Cat. No.: B1640372
CAS No.: 289636-76-6
M. Wt: 1401.7 g/mol
InChI Key: FWFMDUHCMOVSLZ-CASPMERASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide derived from the naturally occurring dynorphin A, which is an endogenous opioid peptide. This compound is specifically modified at the third position with a proline residue and is an amide at the C-terminus. Dynorphin peptides are known for their role in modulating pain, stress, and emotional responses through their interaction with kappa opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cocktail of reagents, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMDUHCMOVSLZ-CASPMERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108N22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 2
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 3
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 4
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 5
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 6
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

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